Sodium chloroacetate

Overview

Description

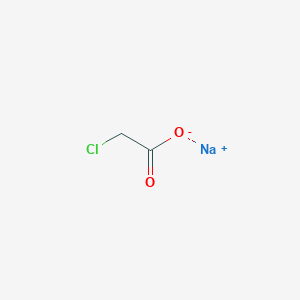

Sodium chloroacetate is an organic compound with the chemical formula CH₂ClCO₂Na. It is the sodium salt of chloroacetic acid and appears as a white, water-soluble solid. This compound is widely used in various industrial applications due to its reactivity and versatility .

Mechanism of Action

Target of Action

Sodium chloroacetate is a versatile compound that acts as an alkylating agent . It serves as a reagent for affixing the -CH2CO2− group to a wide variety of even weak nucleophiles . This means that it can interact with a broad range of targets, depending on the specific context and environment.

Mode of Action

This compound interacts with its targets by donating its -CH2CO2− group . This alkylation process can lead to significant changes in the target molecules, altering their properties and behaviors. The exact nature of these changes would depend on the specific target and the context of the reaction.

Biochemical Pathways

This compound can participate in various biochemical pathways due to its alkylating properties . For instance, it is used to convert cellulose to carboxymethylcellulose . It is also a precursor to many herbicides and is used in the synthesis of thioglycolic acid by reaction with sodium hydrosulfide . Furthermore, it can react with cyanide salts to give cyanoacetate, which is a precursor to malonic acid .

Pharmacokinetics

As a water-soluble compound , it is likely to have good bioavailability and can be distributed throughout the body. The exact pharmacokinetic properties would depend on factors such as the route of administration and the physiological condition of the individual.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways involved. For instance, in the case of its use as a precursor to herbicides, the result of its action would be the inhibition of certain plant growth processes . When used in the synthesis of other compounds, the result of its action would be the formation of those compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it can be easily distributed in aqueous environments.

Biochemical Analysis

Biochemical Properties

Sodium chloroacetate serves as a good alkylating agent, affixing the -CH2CO2− group to a wide variety of even weak nucleophiles . It is used to convert cellulose to carboxymethylcellulose . It is also a precursor to many herbicides and is used as a common laboratory reagent in organic chemistry .

Cellular Effects

It improves endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway in vascular dementia rats .

Molecular Mechanism

It is known to be a good alkylating agent, serving as a reagent for affixing the -CH2CO2− group to a wide variety of even weak nucleophiles .

Temporal Effects in Laboratory Settings

It is known that this compound is a common laboratory reagent in organic chemistry .

Metabolic Pathways

It is known to be a precursor to many herbicides and is used as a common laboratory reagent in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium chloroacetate is typically prepared by treating chloroacetic acid with sodium carbonate. The reaction proceeds as follows:

CH2ClCOOH+Na2CO3→2CH2ClCOONa+H2O+CO2

Industrial Production Methods: An alternative industrial method involves the reaction of chloroacetic acid with sodium silicate at room temperature, producing this compound and silicic acid. The reaction mixture is then filtered to separate the water-soluble this compound from the insoluble silicic acid .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Hydrolysis: Hydrolysis of this compound yields glycolic acid.

Reactions with Cyanide Salts: Reaction with cyanide salts produces cyanoacetate, which is a precursor to malonic acid.

Common Reagents and Conditions:

Sodium Hydrosulfide: Reacts with this compound to produce thioglycolic acid.

Sodium Ethoxide: Reacts to form ethoxyacetate.

Sodium Nitrite: Produces nitroacetic acid.

Major Products:

Glycolic Acid: Formed through hydrolysis.

Cyanoacetate: Formed through reaction with cyanide salts.

Thioglycolic Acid: Formed through reaction with sodium hydrosulfide.

Scientific Research Applications

Sodium chloroacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent for affixing the -CH₂CO₂⁻ group to various nucleophiles.

Biology: Utilized in the synthesis of carboxymethylcellulose, which is used in various biological applications.

Medicine: Involved in the synthesis of active pharmaceutical ingredients.

Industry: Used in the production of dyes, surface active agents, and viscosity adjustors

Comparison with Similar Compounds

Chloroacetic Acid (CH₂ClCOOH): The parent acid of sodium chloroacetate, used in similar applications but differs in its physical state and solubility.

Ethyl Chloroacetate (CH₂ClCOOCH₂CH₃): An ester of chloroacetic acid, used in organic synthesis.

Methyl Chloroacetate (CH₂ClCOOCH₃): Another ester of chloroacetic acid, also used in organic synthesis.

Uniqueness: this compound is unique due to its high solubility in water and its ability to act as a versatile reagent in various chemical reactions. Its sodium salt form makes it easier to handle and use in aqueous solutions compared to its parent acid .

Biological Activity

Sodium chloroacetate (NaClO₂C), a sodium salt of chloroacetic acid, is a compound with various applications in chemical synthesis and biological research. This article explores its biological activity, focusing on its cytotoxic effects, metabolic interactions, and potential therapeutic applications, supported by diverse research findings and case studies.

This compound is primarily used in the synthesis of various organic compounds and as a reagent in biochemical assays. Its structure allows it to interact with biological systems, leading to significant metabolic effects.

Cytotoxicity Studies

Multiple studies have demonstrated the cytotoxic effects of this compound on different cell types. For instance:

- Cell Viability : In a study involving Opossum kidney cells and Chang liver cells, this compound caused a dose-dependent decrease in cell viability after 24 hours of exposure. Proliferating kidney cells were more sensitive compared to quiescent cells, with significant alterations observed in cell volume and metabolic activity .

- Metabolic Alterations : The treatment led to increased levels of lactate and pyruvate in the culture medium, indicating disrupted cellular metabolism. Opossum kidney cells showed a 5-6 fold increase in lactate levels, while Chang liver cells exhibited a twofold increase .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Enzymes : this compound has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase, leading to ATP depletion and subsequent cytotoxicity. This inhibition was observed at concentrations as low as 0.3 mM in primary rat astrocytes .

- Cellular Structural Changes : The compound induced significant ultrastructural changes in kidney cells, including vacuolization and mitochondrial alterations. In contrast, liver cells maintained their structural integrity despite metabolic disruptions .

Case Studies

Several case studies highlight the biological implications of this compound:

- Toxicological Assessments : In a 90-day study on Sprague Dawley rats administered neutralized this compound, slight collagenic deposits were observed in the liver, alongside increased levels of creatinine and blood urea nitrogen. These findings suggest potential renal toxicity associated with prolonged exposure .

- Irritation Studies : A 25% aqueous solution of this compound was found to be mildly irritating to rabbit eyes, indicating its potential for causing ocular damage upon contact .

Comparative Analysis with Related Compounds

To better understand the toxicity profile of this compound, it is useful to compare it with related compounds such as monochloroacetic acid (MCAA) and dichloroacetic acid (DCAA).

Properties

IUPAC Name |

sodium;2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRCDNZGSXJAFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClO2Na, C2H2ClNaO2 | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-11-8 (Parent) | |

| Record name | Chloroacetic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1027550 | |

| Record name | Sodium chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium chloroacetate is a white colored powdered solid. It is soluble in water. It may be toxic ingestion or inhalation. It is used to make weed killers, dyes and pharmaceuticals., Dry Powder; Dry Powder, Other Solid, White, odorless, solid; [Hawley] White powder; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | SODIUM CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 85 | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.26 | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.86 [mmHg], Vapor pressure at 25 °C: negligible | |

| Record name | Sodium chloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

3926-62-3 | |

| Record name | SODIUM CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D9PZU6L69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium chloroacetate?

A1: The molecular formula of this compound is C2H2ClNaO2, and its molecular weight is 116.48 g/mol.

Q2: How does this compound interact with cellulose during carboxymethylation?

A2: this compound acts as an etherification agent, reacting with the hydroxyl groups of cellulose in an alkali-catalyzed reaction. This process introduces carboxymethyl groups onto the cellulose backbone, yielding carboxymethyl cellulose (CMC). [, , , , ]

Q3: What is the role of this compound in the synthesis of polyglycolide?

A3: this compound is the precursor molecule for polyglycolide. Upon heating, it undergoes a solid-state polymerization reaction, eliminating sodium chloride and forming polyglycolide. [, , , ]

Q4: How does the crystal structure of this compound relate to its polymerization to polyglycolide?

A4: The crystal structure of this compound, determined through Monte Carlo methods from powder diffraction data, provides a topochemical explanation for its polymerization. The arrangement of molecules in the crystal lattice facilitates the elimination of sodium chloride and the subsequent polymerization reaction. [, ]

Q5: What is the effect of this compound concentration on the properties of carboxymethyl tapioca?

A5: Increasing the concentration of this compound during carboxymethylation leads to a higher degree of substitution (DS) in carboxymethyl tapioca. This influences its moisture content, ash content, syneresis, swelling power, and solubility. []

Q6: Can this compound be used to modify materials other than starch and cellulose?

A6: Yes, this compound can modify various materials. Research demonstrates its use in modifying polyethyleneimine/trimesic acid nanofiltration membranes to enhance their antifouling properties. []

Q7: How does the addition of this compound affect the properties of guar gum?

A7: Reacting cationic guar gum with this compound produces amphoteric guar gum. This modification enhances the drainage and retention properties of cigarette paper when the modified gum is used as an additive. []

Q8: Can this compound be used as a starting material for synthesizing other chemicals?

A8: Yes, this compound serves as a versatile starting material in various chemical syntheses. It can be used to prepare surfactants like benzimidazole surfactants, lauroylamidopropyl betaine, and erucuc amidopropyl dimethyl betaine. [, , ]

Q9: What is the role of this compound in the synthesis of mercaptoacetic acid?

A9: this compound reacts with sodium thioglycolate (generated in situ from carbon disulfide and alkali) to produce sodium thiodiglycolate. Acidification of sodium thiodiglycolate yields mercaptoacetic acid. [, ]

Q10: How does this compound contribute to the synthesis of 3D graphene frameworks?

A10: this compound serves as a precursor for synthesizing 3D graphene frameworks with large specific surface areas. The chlorine in this compound plays a crucial role in the in situ activation and regulation of graphene formation during pyrolysis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.